molecular formula C24H25FN2O3S B11002385 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide

Cat. No.: B11002385
M. Wt: 440.5 g/mol
InChI Key: UHKZLTGMQPANAQ-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide is a complex organic compound characterized by its unique structural features This compound contains a cyclopentyl group, a dimethyl-substituted pyrrole ring, a phenylsulfonyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide typically involves multiple steps, including the formation of the pyrrole ring, introduction of the cyclopentyl and dimethyl groups, and subsequent attachment of the phenylsulfonyl and fluorobenzamide moieties. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The cyclopentyl and dimethyl groups can be introduced via alkylation reactions.

    Attachment of Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Formation of Fluorobenzamide Moiety: This can be accomplished through amide bond formation reactions using appropriate fluorobenzoyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide is unique due to its combination of structural elements, which confer distinct chemical properties and potential applications. Its fluorobenzamide moiety, in particular, may contribute to its specificity and efficacy in various applications compared to similar compounds.

Properties

Molecular Formula

C24H25FN2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C24H25FN2O3S/c1-16-17(2)27(18-10-6-7-11-18)23(26-24(28)20-14-8-9-15-21(20)25)22(16)31(29,30)19-12-4-3-5-13-19/h3-5,8-9,12-15,18H,6-7,10-11H2,1-2H3,(H,26,28)

InChI Key

UHKZLTGMQPANAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F)C4CCCC4)C

Origin of Product

United States

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